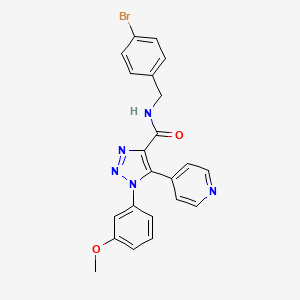
N-(4-溴苄基)-1-(3-甲氧基苯基)-5-(吡啶-4-基)-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(4-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide" is a complex organic molecule that likely contains a triazole ring, a common feature in various pharmaceuticals and agrochemicals due to their biological activities. The presence of a bromobenzyl group suggests potential reactivity for further functionalization, and the methoxyphenyl and pyridinyl substituents indicate the possibility of interesting electronic and steric interactions within the molecule.
Synthesis Analysis
The synthesis of related triazole compounds involves the formation of the triazole ring, typically through a cyclization reaction. For instance, a similar compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized using an acid-catalyzed reaction of a carbohydrazide with an aldehyde in ethanol under reflux conditions . This suggests that the synthesis of the compound might also involve a cyclization step, possibly through a condensation reaction between appropriate precursors, such as an azide and an alkyne or an amine and a form of activated carboxylic acid, in the presence of a catalyst or under acidic conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy, as well as single-crystal X-ray diffraction . These methods provide detailed information about the functional groups, the connectivity of atoms, and the three-dimensional arrangement of the molecule. For the compound , one would expect to see characteristic peaks in the IR spectrum for the triazole ring and the amide group, as well as specific signals in the NMR spectra corresponding to the aromatic protons and the unique environments of the nitrogen atoms in the triazole and pyridine rings.
Chemical Reactions Analysis
The bromobenzyl moiety in the compound suggests that it could participate in various chemical reactions, such as Suzuki coupling, due to the presence of the bromine atom which is a good leaving group . The triazole ring itself is relatively stable, but it can engage in reactions with electrophiles or nucleophiles depending on the substitution pattern and the electronic nature of the substituents. The methoxy and pyridinyl groups could influence the reactivity of the triazole ring by donating or withdrawing electron density through resonance and inductive effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple aromatic rings and a polar amide group could result in a compound with moderate to low solubility in water, but good solubility in organic solvents. The melting point and boiling point would be determined by the molecular weight and the strength of intermolecular forces, such as hydrogen bonding and π-π stacking interactions, as observed in related compounds . The compound's stability, reactivity, and potential biological activity could be assessed through experimental studies, including antimicrobial assays, as triazole derivatives often exhibit such properties .
科学研究应用
合成和抗癌评估
一项研究涉及合成各种三唑衍生物,包括与问题中的化合物相似的化合物,并评估它们对来自九种癌症类型的60个细胞系的抗癌活性。这项研究突显了三唑衍生物在开发新的抗癌药物中的潜在用途 (Bekircan, Kucuk, Kahveci, & Bektaş, 2008)。
细胞毒性评估
另一项研究合成了与N-(4-溴苄基)-1-(3-甲氧基苯基)-5-(吡啶-4-基)-1H-1,2,3-三唑-4-甲酰胺结构相关的衍生物,重点研究它们对厄利希腹水癌(EAC)细胞的细胞毒性。这项研究有助于了解这类化合物的细胞毒性潜力,这可以在癌症治疗策略中加以利用 (Hassan, Hafez, & Osman, 2014)。
NK-1拮抗活性
在神经激肽-1(NK-1)拮抗剂领域,采用区域选择性吡啶金属化学合成了表现出NK-1拮抗活性的基于三唑的化合物。这种应用在疼痛管理和精神障碍治疗方面具有重要意义 (Jungheim et al., 2006)。
抗菌活性
合成了三唑化合物,包括与提到的化合物结构相关的化合物,并对它们的抗菌活性进行了评估。这表明这类化合物在开发新的抗菌剂方面具有潜力,有助于抗击传染病 (Bayrak et al., 2009)。
属性
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O2/c1-30-19-4-2-3-18(13-19)28-21(16-9-11-24-12-10-16)20(26-27-28)22(29)25-14-15-5-7-17(23)8-6-15/h2-13H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAPQZRRVXCASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

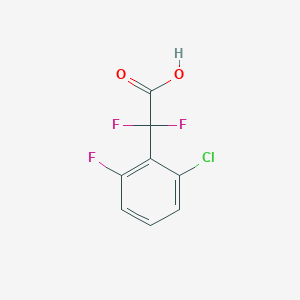
![N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B2509214.png)

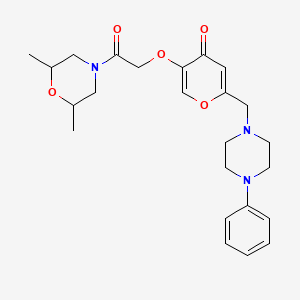
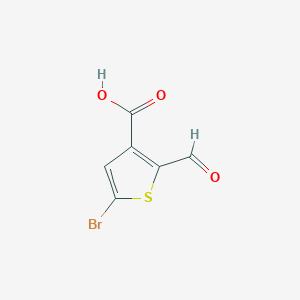
![7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2509220.png)
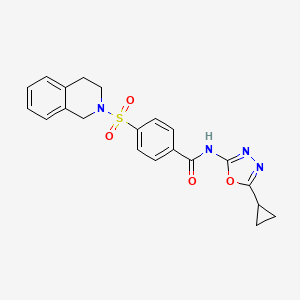
![8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2509224.png)
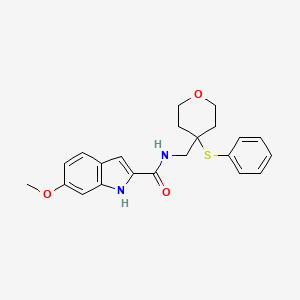
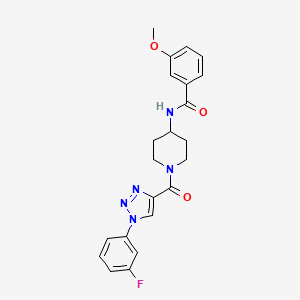
![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)
![[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2509232.png)

![2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2509236.png)